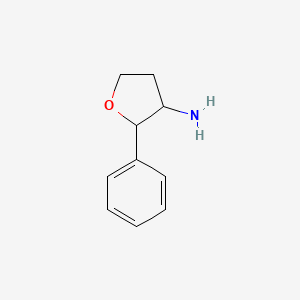![molecular formula C11H11ClO2 B13162309 (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)
(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid typically involves the condensation of 3-chlorobenzaldehyde with butanoic acid derivatives under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, followed by acidification to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (2E)-2-[(4-Chlorophenyl)methylidene]butanoic acid
- (2E)-2-[(3-Bromophenyl)methylidene]butanoic acid
- (2E)-2-[(3-Methylphenyl)methylidene]butanoic acid
Uniqueness: The presence of the 3-chlorophenyl group in (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid imparts unique chemical and physical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C11H11ClO2 |
|---|---|
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
(2E)-2-[(3-chlorophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7H,2H2,1H3,(H,13,14)/b9-6+ |
Clé InChI |
CMIKETAYGDWMJA-RMKNXTFCSA-N |
SMILES isomérique |
CC/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O |
SMILES canonique |
CCC(=CC1=CC(=CC=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


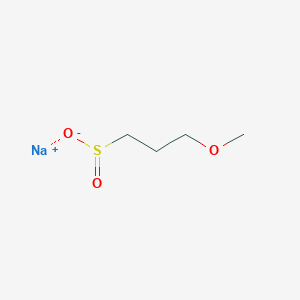
![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162243.png)
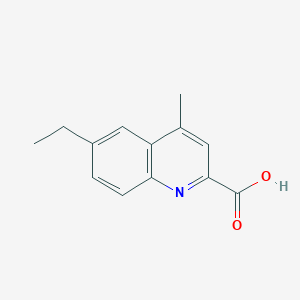
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)


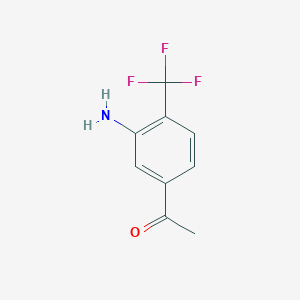
![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)
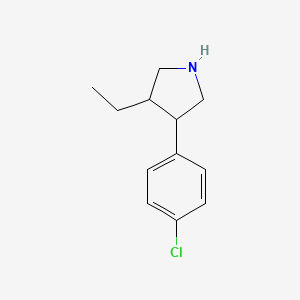

![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)

